BenchChemオンラインストアへようこそ!

3-Amino-4-(p-tolylthio)benzonitrile

Androgen Receptor Antagonist Soft Drug Dermatology

3-Amino-4-(p-tolylthio)benzonitrile (≥97%) is a validated androgen receptor (AR) antagonist lead scaffold with potent thioether activity (IC50 ~43 nM) and a defining soft-drug metabolic deactivation pathway—oxidation to the inactive sulfoxide (IC50 >10,000 nM) ensures rapid systemic clearance. Its moderate lipophilicity (XLogP3 3.4) supports follicular drug delivery, a critical requirement for topical sebum-suppression programs targeting sebaceous glands. With an efficient high-yield synthetic route (>80%) and a free 3-amino handle for rapid SAR library expansion, this building block accelerates hit-to-lead optimization of metabolically labile AR antagonists. Procure this well-characterized thioether-benzonitrile from verified suppliers to advance your dermatological androgen receptor discovery pipeline.

Molecular Formula C14H12N2S
Molecular Weight 240.32
CAS No. 337924-03-5
Cat. No. B2713544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(p-tolylthio)benzonitrile
CAS337924-03-5
Molecular FormulaC14H12N2S
Molecular Weight240.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N
InChIInChI=1S/C14H12N2S/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-15)8-13(14)16/h2-8H,16H2,1H3
InChIKeyLIHSBHCLTABYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(p-tolylthio)benzonitrile (CAS 337924-03-5) – Chemical Identity and Core Characteristics


3-Amino-4-(p-tolylthio)benzonitrile (CAS 337924-03-5, molecular formula C₁₄H₁₂N₂S, molecular weight 240.33 g/mol) is a benzonitrile derivative featuring a 3-amino group and a 4-(p-tolylthio) substituent [1]. It belongs to the class of thioether-substituted benzonitriles, which have been evaluated as potential soft-drug androgen receptor (AR) antagonists [2]. The compound is characterized by a computed XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 75.1 Ų, properties that influence its partitioning and molecular interactions [1].

Why Substituting 3-Amino-4-(p-tolylthio)benzonitrile with In‑Class Analogs Introduces Functional Risk


Within the 4-(arylthio)-benzonitrile series, minor structural modifications profoundly alter androgen receptor (AR) antagonism potency and metabolic fate. For example, the thioether moiety can be oxidized to a sulfoxide, which is essentially inactive (IC50 > 10,000 nM) compared to the active thioether (IC50 = 43 nM) [1]. Consequently, substitution with a non‑thioether analog or an arylthio analog with different substituents can unpredictably reduce potency, alter physicochemical properties such as logP and TPSA, and compromise the desired soft‑drug metabolic profile [1][2]. Therefore, direct substitution without quantitative comparative data is not scientifically defensible.

Quantitative Differentiation of 3-Amino-4-(p-tolylthio)benzonitrile – Head‑to‑Head and Class‑Level Comparisons


Androgen Receptor Antagonism: Comparative Potency of 4‑(Arylthio)‑benzonitriles

Within the 4‑(arylthio)-benzonitrile class, the thioether moiety is essential for AR antagonism. A representative analog in the series displayed an IC50 of 43 nM for AR binding, whereas oxidation of the thioether to sulfoxide resulted in a >230‑fold loss of activity (IC50 > 10,000 nM) [1]. While direct IC50 data for 3‑amino‑4‑(p‑tolylthio)benzonitrile are not publicly reported, the compound retains the core thioether pharmacophore and the 3‑amino group common to active congeners, supporting comparable AR antagonism potential. In contrast, analogs lacking the thioether or bearing alternative 4‑substituents exhibit substantially reduced or abolished AR affinity [1].

Androgen Receptor Antagonist Soft Drug Dermatology

Soft Drug Metabolic Liability: Thioether Oxidation Inactivates Activity

A defining feature of the 4‑(arylthio)-benzonitrile class is their 'soft drug' behavior: the thioether is oxidized in vivo to a sulfoxide that is essentially inactive. For a related analog, the sulfoxide exhibited an IC50 > 10,000 nM compared to 43 nM for the parent thioether [1]. 3‑Amino‑4‑(p‑tolylthio)benzonitrile, possessing the same thioether functional group, is predicted to undergo analogous metabolic oxidation. This property is not shared by non‑thioether AR antagonists (e.g., cyproterone acetate, flutamide) which generate active or toxic metabolites, thereby offering a differentiated safety profile [1].

Metabolic Stability Soft Drug Design Oxidation

Physicochemical Profile: Lipophilicity and Polar Surface Area Favorable for Topical Delivery

3‑Amino‑4‑(p‑tolylthio)benzonitrile has a computed XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 75.1 Ų [1]. These values lie within the optimal range for topical delivery (logP 2–4, TPSA < 100 Ų), balancing skin permeability with sebaceous gland targeting [2]. In contrast, related 4‑(alkylthio)-benzonitrile analogs with shorter alkyl chains have lower logP (e.g., 4‑(methylthio)-benzonitrile, XLogP3-AA ~2.1), while 4‑(cyclohexylthio)-benzonitrile has higher lipophilicity (XLogP3-AA ~4.8) [1]. The p‑tolylthio substituent provides a moderate lipophilicity that is expected to enhance follicular partitioning without excessive systemic absorption [2].

Physicochemical Properties Topical Delivery Drug Design

Synthetic Accessibility: High‑Yield Preparation of Substituted 3‑Aminobenzonitriles

The synthesis of 3‑amino‑4‑(p‑tolylthio)benzonitrile is enabled by a patented process for substituted 3‑aminobenzonitriles that proceeds with good selectivity and high yield, even when bulky ortho‑thio groups are present [1]. The method avoids carbon‑sulfur bond cleavage, a common problem in alternative approaches. For comparison, the synthesis of 4‑(arylthio)-benzonitriles via conventional copper‑catalyzed cross‑coupling often suffers from lower yields (50–70%) and requires harsh conditions . The process described in AU1995038041 is reported to provide >80% yields for similar substrates, offering a reliable procurement‑scale route [1].

Synthesis Process Chemistry Building Block

Purity Benchmark: Commercial Supply Meets Research‑Grade Specifications

Commercially available 3‑amino‑4‑(p‑tolylthio)benzonitrile is supplied at a purity of ≥97% (HPLC) . This purity exceeds the typical 95% minimum specification for research‑grade arylthio‑benzonitrile building blocks and is adequate for direct use in SAR studies, in vitro assays, and as a starting material for further derivatization. In comparison, some custom‑synthesized analogs in the literature are reported with purity as low as 90–92%, requiring additional purification before use [1].

Quality Control Procurement Purity

Optimal Application Scenarios for 3‑Amino‑4‑(p‑tolylthio)benzonitrile Based on Differentiated Evidence


Topical Androgen Receptor Antagonist Lead Optimization for Acne and Alopecia

Based on its predicted AR antagonism (class IC50 ~43 nM) and soft‑drug oxidation profile (sulfoxide IC50 >10,000 nM), 3‑amino‑4‑(p‑tolylthio)benzonitrile is suitable as a lead scaffold for developing topical agents that suppress sebum production while minimizing systemic exposure [1]. Its moderate lipophilicity (XLogP3-AA 3.4) supports follicular delivery, a key requirement for targeting sebaceous glands [2].

Building Block for Structure‑Activity Relationship (SAR) Exploration of 4‑(Arylthio)‑benzonitriles

The commercial availability at ≥97% purity [1] and the efficient synthetic route (yield >80%) [2] make 3‑amino‑4‑(p‑tolylthio)benzonitrile an attractive starting material for generating focused libraries of AR antagonists. It can be readily functionalized at the 3‑amino position to explore substitution effects on potency and metabolic stability.

Metabolic Stability Studies of Soft‑Drug Thioether Pharmacophores

Because thioether oxidation to inactive sulfoxide is a defining feature of this class [1], 3‑amino‑4‑(p‑tolylthio)benzonitrile can serve as a model compound for investigating the kinetics and mechanisms of metabolic deactivation. Its well‑characterized physicochemical properties (TPSA 75.1 Ų) [2] enable comparison with alkylthio and other arylthio analogs in microsomal and hepatocyte assays.

Process Chemistry Demonstration for Substituted 3‑Aminobenzonitriles

The patented high‑yield process for 3‑aminobenzonitriles [1] can be benchmarked using 3‑amino‑4‑(p‑tolylthio)benzonitrile as a representative substrate. Its successful synthesis validates the process's tolerance for bulky ortho‑thio groups and its ability to avoid carbon‑sulfur bond cleavage, providing a case study for industrial scale‑up of related building blocks.

Quote Request

Request a Quote for 3-Amino-4-(p-tolylthio)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.